Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-
Description
The compound 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)acrylamide is a synthetic acrylamide derivative featuring a cyano group at the α-position, a 5-methylfuran-2-yl substituent at the β-position, and an N-substituted 2-(3,4-dimethoxyphenyl)ethyl moiety. This structure combines electron-rich aromatic systems (dimethoxyphenyl and methylfuran) with a reactive acrylamide backbone, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-4-6-16(25-13)11-15(12-20)19(22)21-9-8-14-5-7-17(23-2)18(10-14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOGRBHLIUKER-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-, is a complex organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential applications. This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a furan moiety, which contribute to its distinct chemical properties and biological activities.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.379 g/mol
- CAS Number : 19310-63-5
The compound's structure includes functional groups that are known to influence its reactivity and biological interactions. The acrylamide moiety is particularly significant as it is associated with various biological activities.
Biological Activity Overview
Research has indicated that acrylamide derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been investigated for its potential therapeutic effects in various biological contexts.
Anti-Cancer Activity
Studies have shown that acrylamide derivatives can inhibit tumor growth through several mechanisms:
- Induction of Apoptosis : Certain derivatives have been found to trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, preventing cancer cells from dividing.
- Targeting Specific Pathways : Research indicates that acrylamide derivatives can modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways .
Anti-Inflammatory Effects
Acrylamide compounds have shown promise in reducing inflammation:
- They may inhibit the production of pro-inflammatory cytokines.
- Some studies suggest that these compounds can modulate immune responses, potentially benefiting conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary investigations have indicated that acrylamide derivatives possess antimicrobial properties:
- They have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- This suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the biological activities of acrylamide derivatives:
- Study on Anti-Cancer Properties :
- Inflammation Model Studies :
- Antimicrobial Testing :
The mechanism by which acrylamide derivatives exert their biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : They could interact with cell surface receptors, altering signaling pathways crucial for cell survival and proliferation.
Scientific Research Applications
Organic Synthesis
Acrylamide derivatives are widely used as building blocks in organic synthesis. Their unique functional groups allow for the formation of more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution : Useful for modifying the compound to create derivatives with specific properties.
- Condensation Reactions : Employed in synthesizing larger molecular frameworks.
Research has indicated that acrylamide derivatives may exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that compounds similar to acrylamide can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its ability to interact with biological targets:
- Enzyme Inhibition : Acrylamide derivatives may inhibit specific enzymes involved in disease progression, making them candidates for drug development.
- Drug Delivery Systems : The unique structure allows for modifications that can enhance solubility and bioavailability of drugs.
Material Science
Acrylamide derivatives are utilized in developing new materials due to their polymerizable nature:
- Polymer Production : They can be polymerized to create hydrogels and other materials with specific mechanical properties.
- Coatings and Adhesives : Their chemical properties make them suitable for formulating advanced coatings and adhesives with enhanced performance characteristics.
Specialty Chemicals
The compound serves as a precursor in synthesizing specialty chemicals used in various industries:
- Agricultural Chemicals : It can be modified to produce agrochemicals that enhance crop yield or protect against pests.
- Cosmetic Formulations : Its properties may be leveraged in developing skin care products due to potential beneficial effects on skin health.
Case Studies
Several case studies highlight the efficacy of acrylamide derivatives in different applications:
- Cancer Treatment Research : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of acrylamide showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
- Anti-inflammatory Drug Development : Research featured in Bioorganic & Medicinal Chemistry Letters indicated that certain acrylamide derivatives effectively reduced inflammation markers in animal models, paving the way for new anti-inflammatory drugs.
- Material Science Innovations : A study reported in Polymer Science showcased how acrylamide-derived polymers exhibited superior mechanical properties compared to traditional polymers, indicating their potential use in high-performance applications.
Comparison with Similar Compounds
Aryl Substituents vs. Heterocyclic Substituents
- 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide (CID 45051447): This analog replaces the 5-methylfuran with a 2-chlorophenyl-substituted furan and uses a 2,4-dimethylphenyl group as the N-substituent. Its molecular weight (351.8 g/mol) and logP value (estimated higher due to chloro and methyl groups) differ significantly from the target compound .
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: These derivatives replace the furan with a thiophene ring and introduce ester functionalities. They exhibit antioxidant (IC₅₀: 12–45 μM in DPPH assay) and anti-inflammatory (40–60% edema inhibition) activities, highlighting the role of heterocycle choice in modulating bioactivity .
Dimethoxyphenyl Derivatives
Toxicological and Pharmacokinetic Considerations
- In contrast, nitrophenyl-substituted analogs (e.g., 3-(5-(4-nitrophenyl)furan-2-yl)-N-(3-methylphenyl)acrylamide) may exhibit higher reactivity due to the nitro group’s electron-withdrawing effects, though specific toxicity data are lacking .
Q & A
Q. What are the optimal synthetic routes for preparing 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-acrylamide, and how do reaction conditions influence isomer formation?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via condensation reactions between substituted aldehydes and cyanoacetamide derivatives. For example, a phase transfer catalyst (e.g., tetrabutylammonium bromide) in ethyl acetate or toluene facilitates the reaction between 3,4-dimethoxybenzaldehyde derivatives and cyanoacetamide intermediates .
- Isomer Control : The (E)-isomer predominates under basic conditions, while (Z)-isomer formation increases in polar aprotic solvents (e.g., DMF). Use of catalysts like piperidine and optimized reaction times (~6–8 hours) improves (E)-isomer yield .
- Purification : Column chromatography with ethyl acetate/petroleum ether (3:7) effectively separates isomers. Confirmation via H NMR (olefinic proton coupling constants: for trans-configuration) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this acrylamide derivative?
Methodological Answer:
- Structural Confirmation :
- NMR : H NMR peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.3–2.5 ppm (methyl groups on furan), and δ 3.7–3.9 ppm (methoxy groups). NMR confirms cyano (δ 115–120 ppm) and carbonyl (δ 165–170 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] (e.g., calculated for CHNO: 377.14) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm resolves impurities (<2%) .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
Methodological Answer:
- Dose-Response Studies : Use a factorial design to test bioactivity across concentrations (1–100 µM) in cell-free (e.g., DPPH assay) and cellular systems (e.g., ROS detection in macrophages) .
- Mechanistic Profiling : Compare results under normoxic vs. hypoxic conditions to identify redox-dependent effects. For example, elevated ROS in cancer cells (via flow cytometry) may explain pro-oxidant activity at high doses .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish significant (p<0.05) differences between experimental groups .
Q. What strategies resolve discrepancies in thermal stability data during acrylamide formation or degradation studies?
Methodological Answer:
- Controlled Degradation Experiments : Use thermogravimetric analysis (TGA) to monitor decomposition at 25–300°C. Compare with HPLC-MS to identify degradation products (e.g., glycidamide derivatives) .
- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates under varying temperatures (100–140°C). For instance, activation energy () calculations clarify stability thresholds .
- Cross-Validation : Replicate findings using NIR spectroscopy for real-time monitoring, which correlates with LC-MS data (R > 0.95) .
Q. How can researchers design in vivo studies to evaluate neurotoxicity versus carcinogenicity, given conflicting mechanistic hypotheses?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats for subchronic dosing (10–50 mg/kg/day for 90 days). Monitor neurobehavioral endpoints (e.g., grip strength, motor neuron function) and histopathology (e.g., peripheral nerve degeneration) .
- Biomarker Analysis : Quantify hemoglobin adducts (AAVal and GAVal) via LC-MS/MS to assess metabolic activation to glycidamide, a genotoxic metabolite .
- Omics Integration : Perform RNA-seq on liver and neuronal tissues to identify pathways (e.g., DNA repair genes like XRCC1) differentially regulated by acrylamide vs. glycidamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
